
(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(naphthalen-1-YL)butanoic acid is an organic compound with the molecular formula C14H15NO2 It is a derivative of butanoic acid, featuring an amino group at the 4th position and a naphthalene ring at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(naphthalen-1-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and butanoic acid derivatives.
Formation of Intermediate: The naphthalene ring is functionalized to introduce the desired substituents. This often involves nitration, reduction, and subsequent functional group transformations.
Coupling Reaction: The functionalized naphthalene intermediate is then coupled with a butanoic acid derivative through a series of reactions, including amination and condensation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-Amino-3-(naphthalen-1-YL)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(naphthalen-1-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthylamines.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(naphthalen-1-YL)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(naphthalen-1-YL)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group and naphthalene ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-(naphthalen-1-YL)butanoic acid hydrochloride: A similar compound with a hydrochloride salt form.
Evocalcet: A compound with a similar naphthalene structure used as a calcium-sensing receptor agonist.
Uniqueness
4-Amino-3-(naphthalen-1-YL)butanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biologische Aktivität
(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid, also known as (R)-4-Amino-3-naphthylbutanoic acid, is a chiral compound with a molecular formula of C14H15NO2 and a molecular weight of approximately 229.27 g/mol. This compound has garnered significant attention in the scientific community due to its unique structural features, which include an amino group and a naphthalene moiety. These characteristics contribute to its diverse biological activities, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding: The amino group can form hydrogen bonds with enzymes or receptors.
- π-π Interactions: The naphthalene ring facilitates π-π stacking interactions, enhancing binding affinity.
These interactions are essential for modulating biochemical pathways, making this compound a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
Receptor Binding
The compound has shown promise in binding to various receptors, suggesting potential roles in signal transduction pathways. Its binding affinity and specificity are subjects of ongoing investigation, particularly in the context of neuropharmacology.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique aspects that may influence their biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Amino-4-(naphthalen-1-YL)butanoic acid HCl | Similar naphthalene structure; hydrochloride form | Salt form may enhance solubility |
Evocalcet | Naphthalene structure; calcium-sensing receptor agonist | Specific activity related to calcium metabolism |
4-Amino-4-(naphthalen-1-YL)butanoic acid | Naphthalene ring; amino group at different position | Different substitution pattern affecting reactivity |
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various medical applications. For instance:
- Neuropharmacological Studies: Investigations into the compound's effects on neurotransmitter systems have suggested it may modulate synaptic transmission, potentially offering benefits in treating neurological disorders.
- Cancer Research: Preliminary findings indicate that this compound may inhibit tumor cell proliferation by acting on specific metabolic pathways associated with cancer growth.
Eigenschaften
IUPAC Name |
4-amino-3-naphthalen-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-9-11(8-14(16)17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGWVSISKCDDQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608272 |
Source
|
Record name | 4-Amino-3-(naphthalen-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108827-19-6 |
Source
|
Record name | 4-Amino-3-(naphthalen-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.